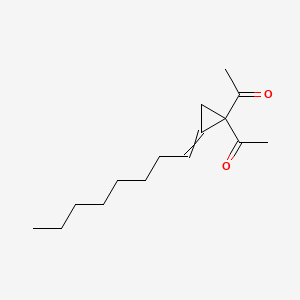![molecular formula C9H17O6P B14234774 Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 528846-23-3](/img/structure/B14234774.png)
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is an organic compound with the molecular formula C9H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted butenoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be compared with other similar compounds, such as:
Methyl 4-(diethoxyphosphoryl)-2-butenoate: Similar structure but different stereochemistry.
Methyl 3-(diethoxyphosphoryl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a butenoate moiety.
Methyl 4-(diethoxyphosphoryl)-2-isopropoxybut-2-enoate: Contains an isopropoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
528846-23-3 |
|---|---|
Molekularformel |
C9H17O6P |
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
methyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-4-13-16(11,14-5-2)15-8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
PEMFOUHAPNJKLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


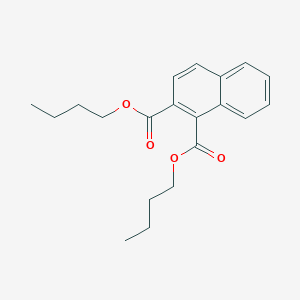

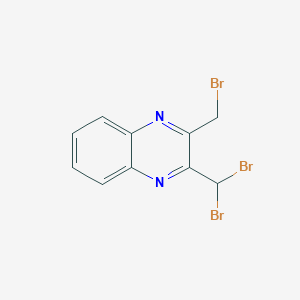
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
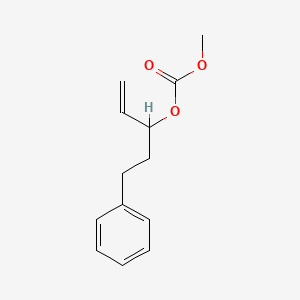

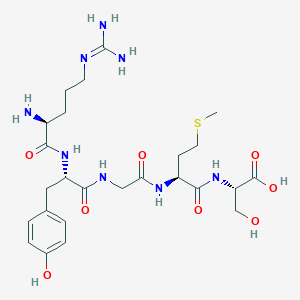

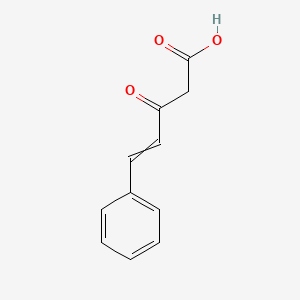
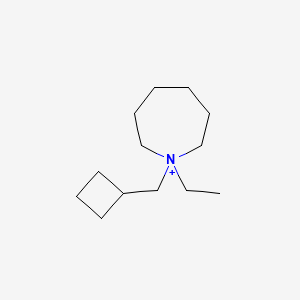
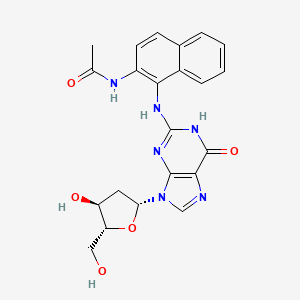
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
